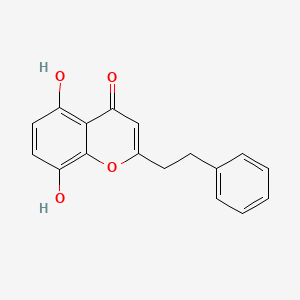

5,8-Dihydroxy-2-(2-phenylethyl)chromone

描述

Significance of the Chromone (B188151) Scaffold in Chemical Biology and Medicinal Chemistry

The chromone scaffold, a bicyclic system featuring a benzo-γ-pyrone ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.gov Recognized as a "privileged structure," this framework is prevalent in a vast array of naturally occurring compounds, particularly in the plant kingdom, and serves as a versatile template for the design of novel therapeutic agents. nih.govacs.org Its rigid structure and the presence of an oxygen-containing heterocycle provide a unique three-dimensional arrangement that can interact with a wide range of biological targets. researchgate.netnih.gov

The significance of the chromone nucleus lies in its ability to serve as a foundational structure for compounds with diverse and potent pharmacological activities. researchgate.net These include anti-inflammatory, antimicrobial, antioxidant, anticancer, and antiviral properties. nih.gov The synthetic accessibility and the potential for structural diversification have made the chromone scaffold a subject of intense research, leading to the development of molecules targeting neurodegenerative diseases, diabetes, and cancer. acs.orgcancer.gov The versatility of this scaffold allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable tool in modern drug discovery. nih.govacs.org

Overview of 2-(2-Phenylethyl)chromone (B1200894) Derivatives as a Class of Bioactive Compounds

Within the broad family of chromones, the 2-(2-phenylethyl)chromone (PEC) subclass is distinguished by a phenylethyl group at the C-2 position of the chromone core. researchgate.net This structural feature is characteristic of a group of secondary metabolites primarily isolated from agarwood, the resinous heartwood of Aquilaria and Gyrinops species. nih.govnih.gov PECs are considered key bioactive constituents of agarwood and contribute significantly to its medicinal properties and distinctive fragrance. researchgate.netmdpi.com

Academic research has revealed that PEC derivatives exhibit a wide spectrum of biological activities. These compounds have demonstrated potential as neuroprotective, cytotoxic, anti-inflammatory, antioxidant, antibacterial, and acetylcholinesterase inhibitory agents. researchgate.netfigshare.com The specific bioactivity is often dictated by the substitution patterns on both the chromone ring and the phenylethyl moiety. researchgate.net For instance, variations in hydroxylation and methoxylation patterns can significantly influence the compound's therapeutic potential. mdpi.com The diverse pharmacological profile of PECs has spurred interest in their synthesis and structure-activity relationship (SAR) studies to develop new therapeutic leads. researchgate.net

Focus on 5,8-Dihydroxy-2-(2-phenylethyl)chromone within the 2-(2-Phenylethyl)chromone Subclass

Among the numerous PEC derivatives, this compound is a noteworthy member. This specific compound is one of several dihydroxylated PECs that have been isolated from agarwood. researchgate.net The placement of hydroxyl groups at the C-5 and C-8 positions of the chromone core is a key structural feature that influences its biological properties. Research has indicated that the ortho-dihydroxy motif can contribute to the radical scavenging capacity of these molecules, suggesting potential antioxidant activity. mdpi.com

The study of this compound and its isomers, such as those with 6,7-dihydroxylation, is crucial for understanding the structure-activity relationships within the PEC class. researchgate.net For example, studies on related compounds have shown that the position of hydroxyl groups is critical for cytotoxic activities against various human tumor cell lines. nih.gov While extensive research has been conducted on the broader class of PECs, the specific biological profile and therapeutic potential of this compound continue to be an area of active investigation.

Bioactive Properties of Selected 2-(2-Phenylethyl)chromone Derivatives

The following table summarizes the cytotoxic activity of several 2-(2-phenylethyl)chromone derivatives against various human tumor cell lines, providing insight into the structure-activity relationships within this class of compounds.

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| 6,7-dihydroxy-2-(2-phenylethyl)chromone | K562 | 15.2 | nih.gov |

| 6,7-dihydroxy-2-(2-phenylethyl)chromone | BEL-7402 | 20.1 | nih.gov |

| 6,7-dihydroxy-2-(2-phenylethyl)chromone | SGC-7901 | 18.5 | nih.gov |

| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | K562 | 5.76 | nih.gov |

| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | BEL-7402 | 10.3 | nih.gov |

| 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | SGC-7901 | 8.64 | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 | 9.87 | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | BEL-7402 | 12.5 | nih.gov |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | SGC-7901 | 11.4 | nih.gov |

Phytochemical Investigations and Natural Sources

Phytochemical research has predominantly identified PECs in the resinous heartwood of the Thymelaeaceae family. mdpi.comnih.gov The formation of agarwood, and consequently the production of these chromones, is a defense response to various forms of stress, including physical injury or microbial infection. mdpi.comnih.gov

The genus Aquilaria, particularly species like Aquilaria sinensis and Aquilaria crassna, is the most well-documented source of PECs. nih.govnih.gov These compounds are major constituents of the dark, aromatic resin that characterizes agarwood. nih.gov The specific profile and concentration of PECs can vary, influencing the quality of the agarwood. For instance, high-quality "Qi-Nan" agarwood is noted for its high levels of specific PECs. mdpi.com

Investigations into A. sinensis have led to the isolation of a wide array of PECs, including monomeric, dimeric, and trimeric forms. researchgate.netnih.govnih.gov Studies on artificially induced agarwood from A. crassna have identified numerous PEC derivatives, including This compound . nih.gov Research has also shown that the content of PECs in A. sinensis generally increases over time as the resin forms, although fluctuations can occur. researchgate.netfrontiersin.org Cell suspension cultures of A. sinensis have also been shown to produce PECs when elicited with abiotic stressors like sodium chloride. researchgate.netdoc-developpement-durable.org

A study on four "Qi-Nan" clones of A. sinensis identified 63 compounds, with PECs being the primary components, their relative content ranging from 69.35% to 76.78% depending on the induction time. mdpi.com Among the most abundant were 2-(2-phenylethyl)chromone, 2-[2-(4-methoxyphenyl)ethyl]chromone, and 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone. mdpi.com

Table 1: Selected 2-(2-Phenylethyl)chromones Isolated from Aquilaria Species

| Compound Name | Species | Source Reference |

| This compound | Aquilaria crassna | nih.gov |

| 6,8-Dihydroxy-2-(2-phenylethyl)chromone | Aquilaria sinensis | mdpi.com |

| Aquilasinenones A–K (Dimeric PECs) | Aquilaria sinensis | nih.gov |

| Aquichromones A - E | Aquilaria sinensis | nih.gov |

| 2-(2-Phenylethyl)chromone | Aquilaria sinensis | mdpi.commdpi.com |

| 2-[2-(4-Methoxyphenyl)ethyl]chromone | Aquilaria sinensis | mdpi.commdpi.com |

| 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromone derivatives | Aquilaria sinensis | mdpi.com |

The Gyrinops genus is another recognized producer of agarwood and, by extension, 2-(2-phenylethyl)chromones. nih.gov Phytochemical studies on species such as Gyrinops salicifolia have confirmed the presence of these compounds. nih.govnih.gov Research on agarwood from G. salicifolia has led to the isolation of new and known PEC derivatives, highlighting its importance as a natural source. nih.govnih.gov

Notably, the chemical profiles of agarwood from Gyrinops are often similar to those from Aquilaria. Many PECs first identified in Aquilaria species have also been found in Gyrinops, suggesting a conserved biosynthetic capability within these closely related genera. nih.gov For example, one study isolated several PECs from G. salicifolia, including 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone and 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone, which had previously been reported in Aquilaria. nih.gov Another investigation yielded a dimeric compound containing a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit from the same species. nih.gov

Table 2: Selected 2-(2-Phenylethyl)chromones Isolated from Gyrinops salicifolia

| Compound Name | Source Reference |

| 6,7-Dihydroxy-2-(2-phenylethyl)chromone | nih.gov |

| 6-Hydroxy-7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | nih.gov |

| 5,8-Dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | nih.gov |

| 6,7-Dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | nih.gov |

| 6-Hydroxy-2-[2-(4-hydroxyphenyl)ethyl]chromone | nih.gov |

| Dimeric PEC with a 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone unit | nih.gov |

Comparative studies reveal significant variations in PEC content and composition, which influence the quality and classification of agarwood. mdpi.com For example, "Chi-Nan" agarwood, a highly prized variety, contains levels of 2-(2-phenylethyl)chromone and 2-[2-(4′-methoxyphenyl)ethyl]chromone that are substantially higher than those in ordinary agarwood. mdpi.com

A comparative analysis of four "Qi-Nan" clones of A. sinensis showed that while PECs were the dominant chemical class, their relative abundance and the content of specific compounds differed with the duration of artificial induction. mdpi.com For instance, the relative content of 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone tended to increase with longer induction times, while 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone decreased. mdpi.com This indicates that both genetic factors (clone type) and environmental or temporal factors (induction time) critically affect the PEC profile. mdpi.com

Furthermore, the chemical constituents of agarwood from Gyrinops salicifolia have been shown to be largely similar to those from Aquilaria species, suggesting that G. salicifolia can be considered a commercial source of agarwood with a comparable chemical signature. nih.gov

Isolation Methodologies for 2-(2-Phenylethyl)chromones from Complex Natural Matrices

The extraction and isolation of PECs from the complex matrix of agarwood involve a multi-step process. The initial step is typically solvent extraction from the powdered wood material. nih.govresearchgate.net

Commonly used extraction methods include:

Maceration at room temperature: Using solvents such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). researchgate.netresearchgate.net

Hot reflux extraction: This method, particularly with 50% ethanol, has been optimized for efficient extraction of chromones. frontiersin.org

Soxhlet extraction: Using solvents like ethyl ether. nih.gov

Following extraction, the crude extract is subjected to various chromatographic techniques for separation and purification. These methods fractionate the complex mixture based on the chemical properties of the constituents.

Column Chromatography (CC): This is a primary purification step, often using silica (B1680970) gel or reversed-phase materials like octadecylsilyl (ODS) silica gel as the stationary phase. nih.govresearchgate.net Elution is performed with a gradient of solvents, such as petroleum ether/ethyl acetate (B1210297) or methanol/water. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the analysis and final purification of individual PECs. researchgate.net It provides high resolution and is often used to isolate pure compounds from the fractions obtained via column chromatography.

Advanced Hyphenated Techniques: Modern approaches utilize hyphenated systems for rapid identification and targeted isolation. Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the volatile and semi-volatile components, including many PECs, and to deduce their fragmentation patterns for structural characterization. nih.govnih.gov Ultra-Performance Liquid Chromatography coupled with mass spectrometry (UPLC-MS), such as UPLC-Q/TOF-MS/MS, allows for the sensitive detection and structural analysis of PECs in complex extracts, guiding the isolation process. nih.govfrontiersin.org

Biosynthesis of Chromones and 2-(2-Phenylethyl)chromones

The biosynthesis of PECs is a complex process that is not yet fully elucidated but is understood to involve the convergence of multiple metabolic pathways. mdpi.com The core chromone structure is derived from the polyketide pathway, which is then elaborated with a phenylethyl moiety derived from the shikimic acid pathway. mdpi.com

The fundamental biosynthetic route for the chromone skeleton is the acetate pathway , also known as the polyketide pathway. wikipedia.orgsips.org.in This pathway is central to the production of a vast array of natural products, including fatty acids and aromatic compounds. sips.org.in

The key steps in the acetate pathway leading to a chromone precursor are:

Initiation: The pathway begins with acetyl-CoA. wikipedia.org

Elongation: The initial acetyl-CoA unit is extended through the sequential addition of two-carbon units. These units are supplied by malonyl-CoA, which is formed by the carboxylation of acetyl-CoA. sips.org.in This condensation reaction is catalyzed by polyketide synthases (PKS). mdpi.com

Poly-β-keto Chain Formation: Each condensation step adds a keto group at the β-position relative to the previous one, forming a linear poly-β-keto chain. Unlike fatty acid synthesis, where each keto group is fully reduced, in polyketide synthesis, these reduction steps may be omitted, leading to the reactive poly-β-keto intermediate. wikipedia.orgsips.org.in

Cyclization: This poly-β-keto chain then undergoes intramolecular cyclization and aromatization reactions to form the bicyclic chromone ring system. researchgate.net

For the specific biosynthesis of PECs in agarwood, a type III PKS is believed to catalyze the condensation reactions that form the 2-(2-phenylethyl)chromone backbone. mdpi.com Subsequent enzymatic modifications, such as hydroxylation and methylation, lead to the vast structural diversity of PECs observed in nature. mdpi.com

A Comprehensive Examination of this compound and its Congeners

The compound this compound belongs to a significant class of natural products known as 2-(2-phenylethyl)chromones (PECs). These molecules are recognized as the characteristic and principal aromatic constituents of agarwood, the highly valued resinous heartwood produced by trees of the Aquilaria species in response to injury or stress. mdpi.comnih.govnih.govnih.gov The structural diversity within the PEC family, arising from variations in hydroxylation, methoxylation, and other substitutions on the chromone core, contributes to the unique fragrance and pharmacological properties of agarwood. mdpi.comnih.gov This article focuses on the natural occurrence, isolation, and the complex biosynthetic pathways leading to the formation of these compounds, with a particular emphasis on the enzymatic and genetic mechanisms that govern their production.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

69809-24-1 |

|---|---|

分子式 |

C17H14O4 |

分子量 |

282.29 g/mol |

IUPAC 名称 |

5,8-dihydroxy-2-(2-phenylethyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c18-13-8-9-14(19)17-16(13)15(20)10-12(21-17)7-6-11-4-2-1-3-5-11/h1-5,8-10,18-19H,6-7H2 |

InChI 键 |

NKMJZJDVLMDPGO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O |

规范 SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O |

其他CAS编号 |

69809-24-1 |

同义词 |

5,8-dihydroxy-2-(2-phenylethyl)chromone DPEC |

产品来源 |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 2 Phenylethyl Chromones

The biosynthesis of the 2-(2-phenylethyl)chromone (B1200894) scaffold is a complex process involving several key enzyme families. The initial and most critical step is the formation of the core backbone, a reaction catalyzed by type III polyketide synthases (PKSs). mdpi.com These enzymes perform an iterative decarboxylative condensation of malonyl-CoA extender units with a CoA-linked starter molecule to build the polyketide chain that ultimately cyclizes to form the chromone (B188151) structure. mdpi.comnih.gov

A key enzyme identified in this process is the 2-(2-phenylethyl)chromone precursor synthase (PECPS), a type III PKS that generates the common diarylpentanoid precursor for PECs. nih.govresearchgate.net Studies have shown that PECPS, along with other polyketide synthases from Aquilaria sinensis like AsPKS, are fundamental to the biosynthesis. mdpi.com The proposed pathway suggests that a diarylpentanoid, 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione, serves as a central intermediate. researchgate.netresearchgate.net

Following the formation of the basic chromone skeleton, further structural diversification is achieved through the action of tailoring enzymes, most notably O-methyltransferases (OMTs) and hydroxylases (cytochrome P450s). mdpi.com OMTs are crucial for the biosynthesis of methylated PECs, which are major constituents of agarwood. oup.com Specific OMTs from A. sinensis have been identified and functionally characterized. For instance, AsOMT11 and AsOMT16 have been shown to methylate 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) to produce 6-methoxy-2-(2-phenylethyl)chromone. oup.com Other identified enzymes, such as AsOMT1, exhibit broader substrate flexibility, catalyzing not only the methylation of PECs like 6,7-dihydroxy-PEC but also acting on other precursors like caffeoyl-CoA. mdpi.comacs.org This enzymatic promiscuity is a key factor contributing to the chemical diversity of PECs found in nature. mdpi.com

| Enzyme Class | Specific Enzyme(s) | Function | Reference |

|---|---|---|---|

| Polyketide Synthase (PKS) | PECPS (PEC Precursor Synthase) | Catalyzes the formation of the diarylpentanoid precursor for PECs. | nih.govresearchgate.net |

| Polyketide Synthase (PKS) | AsPKS (A. sinensis PKS) | Involved in the construction of the polyketide scaffold. | mdpi.com |

| O-Methyltransferase (OMT) | AsOMT11, AsOMT16 | Methylate 6-hydroxy-2-(2-phenylethyl)chromone to form 6-methoxy-2-(2-phenylethyl)chromone. | oup.com |

| O-Methyltransferase (OMT) | AsOMT1 | Performs non-regioselective methylation of 6,7-dihydroxy-PEC; also converts caffeoyl-CoA to feruloyl-CoA. | acs.org |

| O-Methyltransferase (OMT) | AsOMT2, AsOMT3, AsOMT4 | Preferentially utilize PECs as substrates to produce structurally diverse methylated PECs. | acs.org |

Advances in sequencing technologies have provided significant insights into the genetic basis of PEC biosynthesis. The assembly of the Aquilaria sinensis genome has enabled the genome-wide identification of genes potentially involved in the pathway. mdpi.com These genomic resources have revealed a multitude of candidate genes encoding PKSs, OMTs, and cytochrome P450 monooxygenases (CYPs) that are likely responsible for the synthesis and modification of the chromone skeleton. mdpi.com

Transcriptomic analyses, comparing gene expression in healthy versus wounded or induced Aquilaria tissues, have been instrumental in pinpointing the specific genes activated during agarwood formation. These studies consistently show that genes related to the biosynthesis of sesquiterpenes and PECs are significantly upregulated in response to induction. researchgate.netplos.org For example, expression analysis has helped to identify specific OMT genes, such as AsOMT2, AsOMT8, AsOMT11, AsOMT16, and AsOMT28, as potential candidates in methylated PEC biosynthesis due to their differential expression in response to wounding. oup.com The integration of genomic and transcriptomic data is crucial for mapping the complete biosynthetic network and understanding its complex regulation. mdpi.comnih.gov

The production and accumulation of 5,8-dihydroxy-2-(2-phenylethyl)chromone and other PECs are not constitutive processes but are instead a sophisticated defense response triggered by external stimuli. frontiersin.orgnih.gov In nature, this response is initiated by factors such as mechanical injury, lightning strikes, insect attacks, or microbial invasion. nih.gov To meet commercial demand, various artificial induction techniques have been developed, including physical wounding (drilling, nailing), chemical elicitation, and fungal inoculation. mdpi.comnih.gov

These induction methods effectively stimulate the plant's defense mechanisms, leading to the synthesis and accumulation of PECs and other secondary metabolites that form the resinous agarwood. frontiersin.orgnih.gov The composition and quantity of PECs are significantly influenced by the induction method and, critically, the duration of the induction period. nih.govmdpi.com Studies have shown that the relative content of different types of PECs changes over time. For instance, in one study, the concentration of PECs progressively increased and peaked at 12 months post-induction. mdpi.com Another study monitoring PEC accumulation over a year found that while the total relative content generally increased, there were fluctuations, with some PEC types accumulating early in resin formation and others increasing steadily over time. frontiersin.orgnih.gov Chemical inducers like methyl jasmonate and stressors such as salinity have also been shown to effectively boost PEC yields in cell cultures and whole plants. mdpi.comresearchgate.netdoc-developpement-durable.org This demonstrates that the biosynthesis of PECs is a dynamic process, intricately linked to the plant's perception of and response to environmental stress. nih.gov

| Induction Time | Observation on PEC Content | Reference |

|---|---|---|

| 2 to 4 months | PECs are first detected, with concentrations increasing progressively. | mdpi.com |

| 6 months | Some types of PECs reach their highest content and then begin to decrease. | frontiersin.orgnih.gov |

| 12 months | PEC concentrations can reach their peak. Some studies show a decline after this point. | mdpi.com |

| 24 months | Prolonged induction can lead to superior quality agarwood in certain clones, though total PEC content may decrease while sesquiterpene content increases. | mdpi.com |

Mechanistic Insights into the Biological Activities of 5,8 Dihydroxy 2 2 Phenylethyl Chromone and Analogues

Antimicrobial and Antibiofilm Activities

The antimicrobial potential of chromone (B188151) derivatives has been an area of active investigation. The core structure of these compounds provides a versatile scaffold for the development of new antimicrobial agents. nih.gov

Antibacterial Mechanisms of Action

While direct mechanistic studies on 5,8-dihydroxy-2-(2-phenylethyl)chromone are limited, research on structurally related dihydroxy-substituted quinones and other chromone derivatives provides insights into its potential antibacterial mechanisms. A key mechanism of action for dihydroxy-substituted aromatic compounds appears to be the disruption of the bacterial cell membrane. For instance, the related compound 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to exert its antibacterial effect by damaging the cell membrane of bacteria such as Staphylococcus aureus. mdpi.comnih.gov This damage can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.comresearchgate.net The presence of dihydroxyl groups at the 5 and 8 positions may enhance hydrogen bonding, facilitating stronger binding to the target sites on the bacterial cell. mdpi.com

Furthermore, some chromone derivatives have been found to inhibit bacterial enzymes and interfere with essential cellular processes. fip.org The substitution pattern on the chromone ring, particularly with electron-withdrawing groups, has been shown to enhance antibacterial activity. nih.gov For example, a new 2-(2-phenylethyl)chromone (B1200894), 5-hydroxy-8-methoxy-2-[2-(4′methoxyphenyl)-ethyl]chromone, demonstrated significant antibacterial activity against Staphylococcus aureus. researchgate.net This suggests that substitutions on the A-ring of the chromone structure are crucial for its antibacterial properties. researchgate.net

Table 1: Antibacterial Activity of a Structurally Related Dihydroxy-Substituted Compound

| Compound | Test Organism | MIC₅₀ (µg/mL) | Primary Mechanism of Action |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | 1.2 | Membrane damage and disruption of membrane integrity. mdpi.comnih.govresearchgate.net |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | 4 | Membrane damage and disruption of membrane integrity. mdpi.comnih.govresearchgate.net |

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 6 | Disruption of respiratory activity. mdpi.comnih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Proteus vulgaris | 2 | Disruption of respiratory activity. mdpi.comnih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Salmonella enteritidis | 10 | Disruption of respiratory activity. mdpi.comnih.gov |

This table presents data for a structurally related compound to infer the potential activity of this compound.

Antifungal Properties

The antifungal activity of chromone derivatives has been demonstrated against various fungal pathogens, notably Candida species. nih.gov The structural features of these compounds play a significant role in their antifungal efficacy. nih.gov

Similar to its antibacterial action, the antifungal properties of dihydroxy-substituted aromatic compounds are linked to their ability to disrupt fungal cell membranes. Studies on 5,8-dihydroxy-1,4-naphthoquinone have shown potent activity against Candida albicans, with a primary mechanism involving membrane damage. mdpi.comnih.gov This leads to increased membrane permeability and leakage of essential cellular contents. mdpi.com Additionally, this compound has been observed to interfere with the fungal respiratory chain. mdpi.comnih.gov

Various chromone derivatives have been synthesized and evaluated for their antifungal potential, with some exhibiting significant activity. nih.gov For example, certain chromone-3-carbonitriles have shown fungicidal effects against C. albicans. nih.govresearchgate.net The presence of specific substituents on the chromone scaffold is a key determinant of their antifungal potency. nih.gov

Table 2: Antifungal Activity of a Structurally Related Dihydroxy-Substituted Compound

| Compound | Test Organism | MIC₅₀ (µg/mL) | Primary Mechanism of Action |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 | Membrane damage, disruption of membrane integrity, and respiratory chain disruption. mdpi.comnih.gov |

This table presents data for a structurally related compound to infer the potential activity of this compound.

Antibiofilm Effects and Associated Gene Expression Studies

Bacterial and fungal biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. nih.gov Chromone derivatives have emerged as promising candidates for the inhibition of biofilm formation. nih.govnih.gov

The antibiofilm activity of certain chromones is associated with the inhibition of virulence factors that are essential for biofilm development. nih.gov For instance, some 3-formylchromone derivatives have been shown to inhibit biofilm formation in uropathogenic Escherichia coli by downregulating virulence genes associated with toxins and biofilm production. nih.gov In the case of fungi, chromone-3-carbonitriles have been found to significantly inhibit biofilm formation by C. albicans. nih.govresearchgate.net This inhibition is linked to the downregulation of genes involved in hyphal formation, a critical step in C. albicans biofilm development. researchgate.net

While specific studies on the antibiofilm effects of this compound are not available, the general activity of chromone derivatives suggests that it may interfere with biofilm formation by targeting key genetic regulators. The expression of genes related to adhesion, quorum sensing, and extracellular polymeric substance (EPS) production are potential targets for such compounds. nih.govresearchgate.net

Table 3: Antibiofilm Activity and Gene Expression Effects of Chromone Analogues

| Compound/Analogue | Target Organism | Effect on Biofilm | Associated Gene Expression Changes |

| 6-bromo 3-formylchromone & 6-chloro 3-formylchromone | Uropathogenic E. coli | 72-96% inhibition at 20 µg/ml. nih.gov | Downregulation of virulence genes associated with toxins and biofilm production. nih.gov |

| 6-bromochromone-3-carbonitrile | Candida albicans | Significant inhibition. nih.govresearchgate.net | Downregulation of hypha-forming and biofilm-related genes (TEC1, UME6). researchgate.net |

This table presents data for chromone analogues to infer the potential activity of this compound.

Anti-inflammatory Modalities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. nih.gov Chromone derivatives, including 2-(2-phenylethyl)chromones, have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide (NO) in Macrophages)

One of the key mechanisms underlying the anti-inflammatory effects of certain compounds is the inhibition of pro-inflammatory mediators like nitric oxide (NO) in activated macrophages. nih.gov Overproduction of NO is a hallmark of inflammatory conditions. nih.gov

Research on 2-(2-phenylethyl)chromone analogues has shown their ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.netnih.gov For example, a structurally related compound, (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone, exhibited potent inhibition of NO release in RAW264.7 cells. nih.gov The mechanism of NO inhibition by some phenylethanoids, a class of compounds related to PECs, has been attributed to their NO radical-scavenging activity. nih.gov

Table 4: Inhibition of Nitric Oxide (NO) Production by a 2-(2-Phenylethyl)chromone Analogue

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition |

| (5S, 6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-[2-(4′-methoxyphenylethyl)]-5,6,7,8-tetrahydrochromone | RAW264.7 | 3.46 nih.gov |

This table presents data for a structurally related compound to infer the potential activity of this compound.

Modulation of Enzyme Pathways Involved in Inflammation (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme that is upregulated during inflammation and plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Inhibition of COX-2 is a major target for anti-inflammatory drug development. nih.gov

Numerous chromone derivatives have been investigated for their COX-2 inhibitory potential. nih.gov While specific data for this compound is not available, the broader class of flavonoids, to which it belongs, is known to modulate COX-2 activity. nih.gov The anti-inflammatory action of these compounds is often linked to their ability to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is responsible for physiological functions. This selective inhibition is a desirable trait for minimizing the side effects associated with non-selective NSAIDs. The structural characteristics of chromones allow them to interact with the active site of the COX-2 enzyme.

Interference with Cellular Signaling Pathways

Research into the analogues of this compound has revealed their capacity to interfere with specific cellular signaling pathways, particularly those related to inflammation. A key mechanism identified is the inhibition of nitric oxide (NO) production. Several 2-(2-phenylethyl)chromone derivatives have demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition is crucial as excessive NO production by macrophages is a hallmark of inflammatory diseases. The activity of these compounds, with IC₅₀ values reported in the low micromolar range (1.6-7.3μM), suggests a potent anti-inflammatory potential by modulating the NO signaling cascade. nih.gov While direct evidence for this compound is still emerging, the activity of its analogues points towards a shared mechanism of action rooted in the chromone scaffold.

Antioxidant Mechanisms and Free Radical Scavenging

The class of 2-(2-phenylethyl)chromones (PECs), including this compound, is recognized for its antioxidant properties, which are fundamental to many of its biological effects. nih.govmdpi.com These compounds can neutralize harmful free radicals, thereby protecting cells from oxidative stress, a key factor in cellular aging and various pathologies.

The antioxidant capacity of chemical compounds is commonly evaluated using in vitro spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. cropj.comresearchgate.net

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorption maximum around 515-517 nm. ugm.ac.idnih.gov When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it to form DPPH-H. This process leads to a loss of the violet color, and the resulting decolorization is proportional to the radical scavenging activity of the antioxidant. nih.gov The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals. researchgate.net

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) ion. cropj.com The assay employs a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine), which is colorless. In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which exhibits an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. researchgate.net

The antioxidant activity of this compound is intrinsically linked to its molecular structure. The presence of two hydroxyl (-OH) groups at the C5 and C8 positions of the chromone A-ring is critical for its redox properties. These hydroxyl groups are excellent hydrogen donors, a key feature for radical scavenging.

The 5,8-dihydroxy substitution pattern creates a hydroquinone-like moiety. This arrangement allows the molecule to readily donate hydrogen atoms to free radicals, becoming a relatively stable semiquinone radical itself. The stability of this resulting radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system and through the adjacent carbonyl group. This ability to form a stable, less reactive radical intermediate is a hallmark of an effective phenolic antioxidant. The redox potential of this hydroquinone (B1673460) system facilitates the electron transfer reactions that are fundamental to the mechanisms measured by assays like FRAP.

Antiproliferative and Cytotoxicity Effects (in vitro studies)

Beyond antioxidant and anti-inflammatory actions, this compound and its analogues have been investigated for their potential in oncology, specifically for their ability to inhibit the growth of cancer cells. nih.govmdpi.com

In vitro studies have confirmed that various 2-(2-phenylethyl)chromone derivatives exhibit cytotoxic activity against a range of human cancer cell lines. For instance, newly isolated analogues have shown inhibitory effects on human tumor cell lines, including K562 (leukemia), BEL-7402 (liver cancer), and SGC-7901 (gastric cancer). nih.gov Further investigations have demonstrated weak to moderate cytotoxic activities against other cancer cell lines such as SMMC-7721 (hepatocellular carcinoma), MGC-803 (gastric cancer), and OV-90 (ovarian cancer), with IC₅₀ values ranging from approximately 18 to 38 µg/mL. nih.gov

The table below summarizes the cytotoxic activities of several 2-(2-phenylethyl)chromone analogues from research findings.

The anticancer effects of chromones are often attributed to their interaction with key molecular targets involved in cancer cell proliferation, survival, and metastasis. While specific data for this compound is limited, the broader class of flavonoids and chromones are known to modulate several cancer-related pathways.

Protein Kinases: These enzymes are crucial regulators of cell signaling and are frequently dysregulated in cancer. The PI3K/AKT/mTOR signaling pathway, for example, is a central hub that promotes cell growth and survival and is one of the most frequently activated pathways in human cancers. nih.gov Chromone-based compounds have been developed as inhibitors of this pathway, highlighting the potential of this chemical scaffold to target key kinases. nih.gov

Topoisomerases: These are enzymes essential for managing DNA topology during replication and transcription. Many successful chemotherapy drugs, such as doxorubicin, function by inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent cancer cell death. nih.gov Flavonoids, the larger chemical family to which chromones belong, are well-documented as topoisomerase inhibitors. This suggests a plausible, yet to be confirmed, mechanism for chromone derivatives.

Drug Transporters: Multidrug resistance is a major obstacle in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters that pump drugs out of cancer cells. The ability of a compound to inhibit these transporters could enhance the efficacy of co-administered chemotherapeutic agents. The potential for chromone derivatives to interact with these transporters remains an area for future investigation.

Enzyme Modulation and Metabolic Regulation

Fructose 1,6-Bisphosphatase (FBPase) Inhibition

Currently, there is no scientific literature available that specifically investigates the inhibitory activity of this compound or its direct analogues on Fructose 1,6-Bisphosphatase (FBPase).

Monoamine Oxidase (MAO-A/B) Inhibition

At present, research studies detailing the inhibitory effects of this compound or related 2-(2-phenylethyl)chromone analogues on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) are not available in the scientific literature.

Tyrosinase Inhibitory Activity

The inhibitory potential of this compound against tyrosinase has been specifically evaluated. In a study investigating compounds from an ethyl ether extract of agarwood, this compound was identified among six known 2-(2-phenylethyl)chromones and tested for its effects on mushroom tyrosinase activity. nih.gov

The compound exhibited a notable inhibitory effect on tyrosinase, with a half-maximal inhibitory concentration (IC₅₀) value of 51.5 ± 0.6 µM. nih.gov This activity was significant, approaching the potency of the positive control, kojic acid, which had an IC₅₀ of 46.1 ± 1.3 µM in the same assay. nih.gov Further kinetic analysis revealed that this compound functions as a mixed-type inhibitor of the enzyme. nih.gov Another analogue tested in the study, 6,8-dihydroxy-2-(2-phenylethyl)chromone, also showed tyrosinase inhibition with an IC₅₀ value of 89.0 ± 1.7 µM. nih.gov

Phosphodiesterase 3A (PDE 3A) Inhibitory Activity

Research has explored the phosphodiesterase (PDE) inhibitory activities of various 2-(2-phenylethyl)chromone analogues isolated from agarwood. One study on the methanol (B129727) extract of agarwood, which showed inhibitory action against PDE 3A, led to the isolation of several PECs. nih.gov While two new compounds, 6,8-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]chromone and 6,7-dihydroxy-2-(2-phenylethyl)chromone, were identified, it was a different, unspecified known compound (designated as compound 7) that demonstrated PDE 3A inhibitory activity with an IC₅₀ of 4.83 μM. nih.gov

Another study evaluated a panel of PECs for both PDE 3A and PDE 5A1 inhibition. mdpi.com In this research, dimeric 2-(2-phenylethyl)chromones showed weak activity against PDE 3A. In contrast, a different analogue containing a phenylpropionic acid moiety exhibited moderate inhibition of PDE 3A with an IC₅₀ value of 42.6 μM. mdpi.com There is no specific data available from these studies regarding the direct inhibitory effect of this compound on PDE 3A.

Antiviral Activities

The broader class of 2-(2-phenylethyl)chromones (PECs) found in agarwood is recognized for possessing a wide range of biological functions, including antiviral effects. frontiersin.org However, specific studies focusing on the antiviral activity of this compound have not been reported in the available scientific literature. Research on other types of chromones has demonstrated activity against viruses such as herpes simplex virus (HSV), but direct evidence for the title compound is currently lacking. nih.gov

Other Biological Effects in Research Models

Prebiotic Activity

There is currently no available scientific information or research studies concerning the potential prebiotic activity of this compound or other related 2-(2-phenylethyl)chromone compounds.

Influence on Physiological Processes (e.g., Photosensitization, Energy Transfer, Plant Growth Regulation)

The chromone scaffold, the core of this compound and its analogues, is integral to a variety of physiological processes, particularly in the plant kingdom. As a class, chromones are involved in regulating plant life cycles, from growth and morphogenesis to controlling respiration and photosynthesis. nih.gov Their roles also extend to providing protection against external threats like fungal pathogens and ultraviolet (UV) radiation. nih.gov The specific physiological influences of this compound and related compounds are primarily understood through their functions as secondary metabolites in plant defense and their inherent photochemical properties.

Photosensitization and Energy Transfer

The inherent structure of the chromone ring system allows it to act as a photosensitizer. Photosensitization is a process where a molecule (the photosensitizer) absorbs light energy and transfers it to another molecule, often molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen.

Research into the photophysical and photochemical behavior of chromones has revealed their capability to act as effective photosensitizers. rsc.org Upon absorbing light, the chromone molecule is promoted to an excited singlet state. It can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state has sufficient energy to transfer to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen. rsc.org This process is a key mechanism behind the phototoxicity of some chromones and their role in plant defense against pathogens.

The primary goals of research in this area have been to understand how structural modifications, such as the addition of substituent groups, can enhance photosensitizer capabilities, shift absorption spectra to longer wavelengths, and increase the quantum yields of triplet state and singlet oxygen formation. rsc.org While specific photophysical data for this compound is not extensively documented in dedicated studies, the general mechanism for chromones provides a foundational understanding. The benzophenone-like chromophore within the structure is key to this activity, as related compounds containing this feature are known to mediate phototoxic reactions through hydrogen abstraction or electron transfer from the excited triplet state. nih.gov

Table 1: Key Aspects of Chromone Photochemistry

| Property | Description | Relevance to Physiological Processes |

|---|---|---|

| UV Absorption | The chromone scaffold absorbs light in the UV spectrum. | Enables the initiation of photochemical reactions in the presence of sunlight. |

| Excited States | Forms excited singlet (S₁) and triplet (T₁) states upon light absorption. | The long-lived triplet state is crucial for energy transfer. |

| Intersystem Crossing | Efficient transition from the singlet state to the triplet state. | Populates the reactive triplet state necessary for photosensitization. |

| Energy Transfer | The excited triplet chromone transfers energy to molecular oxygen (³O₂). | Generates singlet oxygen (¹O₂), a reactive oxygen species. |

| Singlet Oxygen Yield | A measure of the efficiency of ¹O₂ production. | Higher yields indicate greater photosensitizing capability, potentially for photodynamic therapy or plant defense. rsc.org |

Plant Growth Regulation and Defense

While chromones, in general, are said to be active in plant growth regulation, 2-(2-phenylethyl)chromones (PECs) like this compound are more specifically recognized as secondary metabolites involved in plant defense rather than as endogenous growth hormones that direct development (e.g., auxins or gibberellins). nih.govbyjus.com Their accumulation is a hallmark of the formation of agarwood, which is itself a response to injury, infection, or other stress factors in Aquilaria and Gyrinops species. mdpi.comfrontiersin.org

The biosynthesis of PECs is a key component of the plant's defense strategy. Studies have identified AsPECPS, a type III polyketide synthase, as the crucial enzyme responsible for producing the 2-(2-phenylethyl)chromone backbone. researchgate.net This enzyme and the subsequent accumulation of PECs are considered special defensive substances for the plant. researchgate.net

Research involving the overexpression of the AsPECPS gene provides significant insight into the physiological role of these compounds. When this gene was expressed in tobacco (Nicotiana benthamiana), it conferred enhanced tolerance to abiotic stresses.

Table 2: Findings from Heterologous Overexpression of AsPECPS in Nicotiana benthamiana

| Stress Condition | Observed Effect in Transgenic Plants | Implied Physiological Function |

|---|---|---|

| Salt Stress | Increased fresh weight, height, and root length. | Enhanced tolerance to salinity. researchgate.net |

| Retained more lateral roots and higher proline content. | Improved stress adaptation mechanisms. researchgate.net | |

| Lower malondialdehyde (MDA) content (an indicator of cell damage). | Reduced oxidative stress. researchgate.net | |

| Abscisic Acid (ABA) Treatment | Less sensitive to ABA, showing higher germination and survival rates. | Modulation of ABA signaling pathways, which are central to stress responses. researchgate.net |

| General | Lower accumulation of ROS. | Upregulation of antioxidant enzyme activity and downregulation of ROS-producing genes. researchgate.net |

These findings strongly suggest that the synthesis of 2-(2-phenylethyl)chromones is a sophisticated defense mechanism. Rather than directly regulating growth under normal conditions, these compounds help the plant survive and maintain growth under adverse environmental pressures like high salinity and other stresses that would typically inhibit or damage the plant. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 2 2 Phenylethyl Chromones

Systematic Analysis of Substituent Effects on Biological Activity

The biological activities of 2-(2-phenylethyl)chromones are profoundly influenced by the nature and position of various substituents on both the chromone (B188151) nucleus and the phenylethyl moiety. nih.govresearchgate.net Synthetic and naturally occurring derivatives have been evaluated for a range of effects, including anti-inflammatory, neuroprotective, and enzyme inhibitory activities, revealing key structural determinants for each. bohrium.comnih.govresearchgate.net

Hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are the most common substituents found on the chromone core of PECs, and their placement significantly modulates biological activity. researchgate.netnih.gov Studies on various chromone derivatives have demonstrated that the number and location of these groups on the A-ring (the benzene (B151609) ring of the chromone) are critical. researchgate.net

For instance, in the context of xanthine (B1682287) oxidase inhibition by styrylchromones, the presence of two hydroxyl groups on the A-ring, specifically at positions C-5 and C-7, leads to a marked increase in activity compared to derivatives with only a single hydroxyl group. scienceopen.com Similarly, the neuroprotective compound 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) was found to be highly active in protecting against corticosterone-induced cell injury. nih.govkib.ac.cn In another study, a newly synthesized PEC derivative featuring a hydroxyl group at C-5 and a methoxy group at C-6 displayed significant anti-inflammatory activity by inhibiting nitric oxide production. mdpi.com

Table 1: Effect of Hydroxyl and Methoxy Substitution on Biological Activity

| Compound/Derivative Class | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| Styrylchromones | -OH at C-5 and C-7 | Increased xanthine oxidase inhibition | scienceopen.com |

| 6-hydroxy-2-(2-phenylethyl)chromone | -OH at C-6 | Significant neuroprotective activity | nih.govkib.ac.cn |

| 5-hydroxy-6-methoxy-PEC derivative | -OH at C-5, -OCH₃ at C-6 | Significant anti-inflammatory activity | mdpi.com |

| 7-substituted chromones | -OH vs -OCH₃ at C-7 | No significant change in binding affinity for 5-HT2B receptor | researchgate.net |

| Dirchromones | Introduction of -OH group | Diminished cytotoxicity | nih.gov |

Alterations to the 2-(2-phenylethyl) side chain also play a crucial role in determining the biological profile of these chromones. Modifications can include the introduction of substituents on the phenyl ring or changes to the ethyl linker. nih.govnih.gov

A study investigating the neuroprotective effects of various PECs discovered that introducing a hydroxyl group onto the side chain, specifically at position C-7' (the benzylic carbon), resulted in a decrease in activity. nih.gov This suggests that for this particular biological endpoint, an unsubstituted phenylethyl moiety may be preferable.

In contrast, research focused on developing ligands for the 5-HT2B serotonin (B10506) receptor demonstrated the benefits of modifying the ethyl linker. nih.gov The parent compound, 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), was identified as a non-nitrogenous antagonist for this receptor. nih.gov By synthesizing a series of analogues, researchers found that introducing a methyl group on the ethyl linker to create a phenylpropyl side chain, as seen in 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC), led to a tenfold improvement in binding affinity for the 5-HT2B receptor. nih.gov This highlights how subtle changes to the hydrophobicity and steric profile of the side chain can significantly enhance ligand-receptor interactions.

Table 2: Effect of Phenylethyl Moiety Modification on Biological Activity

| Parent Compound | Modified Compound | Modification | Observed Effect | Reference |

|---|---|---|---|---|

| Agarotetrol | 7'-hydroxyagarotetrol | Hydroxylation at C-7' | Reduced neuroprotective activity | nih.gov |

| 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC) | 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) | Methylation of the ethyl linker | 10-fold increase in binding affinity for 5-HT2B receptor | nih.gov |

While less common than hydroxyl or methoxy groups, halogens and other functional groups can be incorporated into the PEC scaffold to modulate activity. Chlorinated derivatives, such as (5S,6S,7S,8R)-8-chloro-5,6,7-trihydroxy-2-phenylethyl-5,6,7,8-tetrahydro-4H-chromen-4-one, have been isolated from natural sources, indicating that halogenation is a naturally occurring modification. doc-developpement-durable.org

In computational studies, the presence of a halogen atom is often treated as a specific parameter in QSAR models to quantify its contribution to biological activity. journalcra.com For example, in a QSAR analysis of antioxidant chromone derivatives, an indicator parameter was used to denote the presence or absence of a halogen, acknowledging its potential impact on the electronic and steric properties of the molecule. journalcra.com The introduction of a cyanide substituent in a series of dirchromone derivatives was shown to diminish cytotoxicity while enhancing antibacterial activity, demonstrating how different functional groups can fine-tune the pharmacological profile. nih.gov

Molecular Docking and Binding Pocket Predictions

Molecular docking has become an invaluable tool for elucidating the SAR of 2-(2-phenylethyl)chromones by predicting their binding modes within target proteins. This computational technique helps to rationalize the observed biological activities and guide the design of new, more potent analogues. nih.govnih.gov

A notable application of molecular docking was in the study of 5-HPEC and its analogues as 5-HT2B receptor antagonists. nih.gov After identifying 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) as a more potent ligand than the parent compound, docking studies were performed to understand the structural basis for this enhanced affinity. nih.gov The results identified a putative binding pocket for 5-HPPC within the receptor, providing a molecular-level explanation for how the small modification to the phenylethyl side chain improved the interaction. nih.govnih.gov These models offer a visual hypothesis of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby guiding further optimization of the scaffold.

Quantum-Chemical Calculations and Molecular Descriptors in SAR

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and biological activity. researchgate.net These methods are used to calculate various molecular descriptors that can be correlated with biological activity in SAR studies.

For 2-(2-phenylethyl)chromones and related flavonoids, descriptors derived from quantum-chemical calculations can quantify aspects like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's reactivity potential. mdpi.com For example, in the context of antioxidant activity, these calculations can help predict the ease with which a compound can donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com The fragmentation patterns observed in mass spectrometry, which are crucial for identifying these compounds, can also be rationalized by understanding the bond energies and electronic structures calculated through quantum chemistry. ebi.ac.uk These theoretical descriptors are often incorporated into the development of robust QSAR models. journalcra.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a systematic approach to formalize the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical equations, QSAR aims to predict the activity of untested compounds and identify the most important structural features for a desired biological effect. journalcra.com

Conformational Analysis and its Correlation with Biological Activity

The biological activity of 2-(2-phenylethyl)chromones is intricately linked to their three-dimensional structure. The flexibility of the ethyl linker between the chromone and phenyl rings allows the molecule to adopt various conformations, which in turn influences its interaction with biological targets. Computational studies, including conformational analysis and molecular docking, have been employed to understand these structure-activity relationships.

For the specific compound, 5,8-dihydroxy-2-(2-phenylethyl)chromone , the orientation of the phenylethyl side chain relative to the dihydroxychromone core is a key determinant of its biological function. The rotation around the single bonds in the ethyl linker gives rise to different conformers, each with a distinct energy profile and spatial arrangement of the phenyl and dihydroxychromone moieties.

Research on analogous compounds, such as 5-hydroxy-2-(2-phenylethyl)chromone (5-HPEC), has provided valuable insights. Molecular modeling and docking studies on 5-HPEC and its derivatives as antagonists for the serotonin 2B (5-HT2B) receptor have highlighted the importance of the side chain's conformation for receptor binding affinity. nih.govnih.gov These studies suggest that the relative orientation of the aromatic rings and the hydroxyl groups plays a crucial role in fitting into the receptor's binding pocket.

The conformational landscape of this compound can be explored through computational methods like potential energy surface (PES) scans. By systematically rotating the dihedral angles of the ethyl linker, the energies of different conformers can be calculated. This analysis typically reveals several low-energy, stable conformations and higher-energy, transient ones.

Detailed research findings on the conformational analysis of this compound and its direct correlation with a specific biological activity are still emerging. However, based on the principles of conformational analysis and SAR studies of related compounds, a hypothetical representation of such a correlation can be constructed. The following table illustrates how different conformers, defined by key dihedral angles, could exhibit varying energy levels and, consequently, different biological activities.

| Conformer | Dihedral Angle (C3-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Hypothetical Biological Activity (% inhibition at a given concentration) |

| Anti-periplanar | ~180° | 0.0 (most stable) | 85 |

| Syn-clinal (+/-) | ~±60° | 1.5 | 40 |

| Anti-clinal (+/-) | ~±120° | 3.0 | 15 |

| Syn-periplanar | ~0° | 5.0 (least stable) | 5 |

This table is a hypothetical representation to illustrate the concept of conformational analysis and its correlation with biological activity. The values are not derived from experimental data for this compound.

Further computational and experimental studies are necessary to precisely determine the conformational preferences of this compound and to establish a definitive correlation with its various biological activities. Such studies would involve a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy to determine solution-state conformations and molecular dynamics simulations to understand the dynamic behavior of the molecule in a biological environment.

Advanced Analytical Methodologies for Research on 2 2 Phenylethyl Chromones

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying 2-(2-phenylethyl)chromones from complex matrices. High-resolution separation techniques such as UPLC and HPLC are indispensable for distinguishing between structurally similar chromone (B188151) derivatives.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique has been effectively employed in the analysis of 2-(2-phenylethyl)chromones from various sources, particularly from the resinous heartwood of Aquilaria species. mdpi.comnih.gov Studies have utilized UPLC systems, often coupled with mass spectrometry, for the comprehensive profiling of these compounds. mdpi.com

In a typical application, a method involving a Waters T3 column was used for the separation of 2-(2-phenylethyl)chromones from suspension cells of Aquilaria sinensis. nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724), a common solvent system that provides good peak shape and ionization efficiency for this class of compounds. nih.gov The high efficiency of UPLC allows for the separation of a large number of chromones in a single run, with one study identifying a total of 141 different chromones, including unoxidized 2-(2-phenylethyl)chromones, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, and various oligomeric forms. mdpi.comnih.govsemanticscholar.org

| Parameter | Specification | Source |

|---|---|---|

| Column | Waters T3 column (2.1 mm × 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Elution Mode | Gradient | nih.gov |

High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the analysis of 2-(2-phenylethyl)chromones. nih.gov It is frequently used for both qualitative and quantitative purposes, including the simultaneous determination of multiple active chromone analogues in agarwood. nih.govresearchgate.net HPLC methods, often utilizing a diode-array detector (DAD) for spectral confirmation and a mass spectrometer (MS) for mass confirmation, provide a reliable platform for quality control of natural products containing these compounds. nih.govresearchgate.net

The development of HPLC methods involves optimizing extraction, separation, and analytical conditions to ensure good linearity, precision, and recovery. nih.gov Such methods have been successfully established for the quantitative analysis of multiple components by a single marker (QAMS), which is an efficient approach for quality assessment when reference standards for all compounds are not available. researchgate.net The versatility of HPLC allows for its application in various stages of research, from initial isolation from methanol (B129727) extracts to the final quality control of the material. nih.gov

Mass Spectrometry (MS) Applications in Structural Characterization and Quantification

Mass spectrometry is a powerful tool for the analysis of 2-(2-phenylethyl)chromones, providing vital information on molecular weight and structure. When coupled with liquid chromatography, it becomes a premier technique for both identifying and quantifying these compounds in complex samples.

The coupling of UPLC with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a leading-edge approach for the characterization of 2-(2-phenylethyl)chromones. mdpi.comnih.govnih.gov This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, typically with errors in the low ppm range, which allows for the confident determination of elemental compositions for parent and fragment ions. nih.gov

Researchers have used this method to identify a large number of chromones from agarwood extracts, including dozens of potentially new compounds. mdpi.com The fragmentation behavior of 2-(2-phenylethyl)chromones under ESI-MS conditions is characteristic. A key fragmentation pathway involves the cleavage of the C-C single bond between the chromone and the phenyl moieties, which aids in the structural identification of the core scaffold. mdpi.comnih.govresearchgate.net For instance, a study on a related compound, 5,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone, reported a high-resolution mass measurement of m/z 327.0873 for the deprotonated molecule [M-H]⁻, corresponding to the molecular formula C₁₈H₁₅O₆. nih.gov This level of accuracy is crucial for distinguishing between isomers and compounds with similar nominal masses.

For highly sensitive and selective quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. Techniques such as UPLC coupled with a triple quadrupole (QQQ) mass spectrometer are used for the quantitative analysis of 2-(2-phenylethyl)chromones in biological matrices. nih.gov This approach typically operates in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is unique to the target analyte, providing excellent selectivity and minimizing interference from the sample matrix.

One study successfully developed a UPLC-QQQ-MS/MS method to quantify 25 different phenylethylchromones in NaCl-treated suspension cells of Aquilaria sinensis. nih.gov The analyses are often performed using electrospray ionization in the positive ion mode, which has been shown to provide good sensitivity for these compounds. nih.govnih.gov The development of such LC-MS/MS methods provides a rapid, efficient, and reliable tool for quantitative studies, which is essential for understanding the biosynthesis of these compounds in cell cultures and other biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel and known 2-(2-phenylethyl)chromones. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the precise location of substituents. nih.govbas.bg

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through the combined interpretation of these spectra. For example, in the structural analysis of 5,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone, a close analogue of the title compound, ¹H NMR revealed signals for hydroxyl groups, a methoxy (B1213986) group, and protons on the aromatic rings and the ethyl linker. nih.gov Two-dimensional experiments like the Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial for connecting different structural fragments. For instance, correlations observed from a hydroxyl proton to specific aromatic carbons can confirm the position of that hydroxyl group on the ring. nih.gov The identification of four new 2-(2-phenylethyl)chromone derivatives from Chinese agarwood was made possible through extensive spectroscopic methods, including 1D and 2D NMR. mdpi.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Source |

|---|---|---|---|

| 2 | 166.4 | - | nih.gov |

| 3 | 110.1 | 6.03 (s) | nih.gov |

| 4 | 182.4 | - | nih.gov |

| 5 | 159.2 | 11.85 (s, 5-OH) | nih.gov |

| 6 | 111.4 | 6.61 (d, 8.2) | nih.gov |

| 7 | 125.1 | 7.17 (d, 8.2) | nih.gov |

| 8 | 147.2 | 9.67 (s, 8-OH) | nih.gov |

| α-CH₂ | 36.4 | 2.97 (t, 7.0) | nih.gov |

| β-CH₂ | 35.1 | 2.89 (t, 7.0) | nih.gov |

| 2' | 115.7 | 6.67 (d, 2.2) | nih.gov |

| 3' | 146.2 | 8.85 (s, 3'-OH) | nih.gov |

| 4' | 146.4 | - | nih.gov |

| 4'-OCH₃ | 56.4 | 3.71 (s) | nih.gov |

1D and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including 2-(2-phenylethyl)chromones. libretexts.org While one-dimensional (1D) NMR provides initial structural insights, two-dimensional (2D) techniques are crucial for assembling the complete molecular architecture, especially for novel compounds isolated from complex natural sources like agarwood. researchgate.netmdpi.com

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): This technique provides information about the chemical environment, number, and connectivity of protons. For a typical 2-(2-phenylethyl)chromone skeleton, the ¹H NMR spectrum reveals characteristic signals. For instance, the protons of the ethyl bridge between the chromone and phenyl moieties typically appear as two triplets around δ 2.8-3.1 ppm. mdpi.comniscpr.res.in A singlet for the H-3 proton of the chromone ring is characteristically observed around δ 6.1 ppm. niscpr.res.in Aromatic protons on both the chromone and phenyl rings appear in the δ 6.3-8.1 ppm range, with their splitting patterns providing clues to the substitution pattern. mdpi.com Hydroxyl groups, like those at the C-5 and C-8 positions in 5,8-dihydroxy-2-(2-phenylethyl)chromone, often present as sharp singlets, with the C-5 hydroxyl being significantly downfield-shifted (e.g., δ 12.80) due to intramolecular hydrogen bonding with the C-4 carbonyl group. mdpi.com

¹³C NMR (Carbon NMR): This spectrum shows signals for each unique carbon atom in the molecule. Key resonances for 2-(2-phenylethyl)chromones include the carbonyl carbon (C-4) typically found near δ 184 ppm, and other quaternary and methine carbons of the chromone and phenyl rings. mdpi.com The two methylene (B1212753) carbons of the ethyl linker are found in the aliphatic region of the spectrum. mdpi.com

2D NMR: 2D NMR experiments correlate signals from the 1D spectra, allowing for the definitive assignment of protons and carbons and the establishment of the compound's constitution. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. nih.gov It is invaluable for tracing the connectivity within spin systems, such as identifying adjacent protons in the aromatic rings and confirming the -CH₂-CH₂- linkage of the phenylethyl side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. It is particularly useful for determining the relative stereochemistry and conformation of molecules. mdpi.com

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous structural elucidation of complex 2-(2-phenylethyl)chromones isolated from natural sources. mdpi.com

Table 1: Representative NMR Data for 2-(2-Phenylethyl)chromone Derivatives

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~170.3 | - | - |

| 3 | ~108.1 | ~6.13 (s) | C-2, C-4, C-4a |

| 4 | ~184.2 | - | - |

| 5 | Varies | Varies | - |

| 8 | Varies | Varies | - |

| α (-CH₂-) | ~33.3 | ~2.99 (t, J=7.2) | C-2, C-3, C-β |

| β (-CH₂-) | ~36.4 | ~2.89 (t, J=7.2) | C-α, C-1' |

Note: Chemical shifts are approximate and can vary based on substitution and solvent. Data compiled from representative literature. mdpi.com

Hyphenated LC-NMR for Complex Mixtures

The analysis of 2-(2-phenylethyl)chromones within their natural matrix, such as an agarwood extract, presents a significant challenge due to the presence of numerous structurally related compounds. nih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for tackling such complexity. nih.gov Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a prime example, directly linking the separation power of High-Performance Liquid Chromatography (HPLC) with the definitive structure-elucidating capability of NMR. ijarsct.co.inresearchgate.net

The principle of LC-NMR involves physically connecting an HPLC system to an NMR spectrometer. researchgate.net The sample mixture is first separated on the HPLC column, and the eluent flows through a specialized flow cell positioned within the NMR magnet. slideshare.net This allows for the acquisition of NMR data on individual components of the mixture as they elute from the column. ijarsct.co.in

There are two primary modes of operation:

On-flow (Continuous-flow) LC-NMR: NMR spectra are continuously recorded as the chromatogram develops. This mode is useful for a rapid overview of the components in a mixture but may provide spectra with a lower signal-to-noise ratio. nih.gov

Stopped-flow LC-NMR: When a chromatographic peak of interest is detected (e.g., by a UV detector), the HPLC pump is stopped, trapping the analyte within the NMR flow cell. slideshare.net This allows for extended acquisition times, enabling the performance of more time-consuming and information-rich experiments, such as 2D NMR, on the isolated compound. nih.gov

For the study of 2-(2-phenylethyl)chromones, LC-NMR is particularly valuable for the rapid dereplication of known compounds in an extract, saving significant time and resources by avoiding the full isolation of every component. nih.gov Furthermore, it enables the structural analysis of minor or unstable compounds that might be difficult to isolate by conventional chromatographic methods. ijarsct.co.in The combination of LC-NMR with mass spectrometry (LC-NMR-MS) provides an even more powerful platform, offering simultaneous information on molecular weight, elemental composition, and detailed structural fragments, which is ideal for the comprehensive analysis of complex natural product extracts containing chromones. numberanalytics.com

Sample Preparation Strategies for Complex Biological and Natural Matrices

Before instrumental analysis, 2-(2-phenylethyl)chromones must often be extracted and purified from their complex native environments, such as plant tissues or biological fluids (e.g., plasma, urine). The goal of sample preparation is to isolate the analyte of interest, remove interfering substances that could compromise the analysis, and concentrate the analyte to a level suitable for detection.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com The analyte is partitioned from the initial sample matrix into the extraction solvent, in which it has higher solubility. phenomenex.com

For extracting this compound from an aqueous matrix (e.g., an aqueous plant extract or diluted biological fluid), a water-immiscible organic solvent would be selected. The choice of solvent depends on the polarity of the target chromone. Solvents like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol are often effective for moderately polar compounds. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize extraction efficiency. For phenolic compounds like this compound, maintaining a slightly acidic pH ensures the hydroxyl groups remain protonated, rendering the molecule less polar and more soluble in the organic phase. After vigorous mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analysis. phenomenex.com A modern variation, Supported Liquid Extraction (SLE), immobilizes the aqueous sample on an inert diatomaceous earth support, through which the organic extraction solvent is passed, offering a more efficient and emulsion-free alternative to traditional LLE. chromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more selective and versatile alternative to LLE, functioning like a low-resolution form of chromatography. thermofisher.com It utilizes a solid sorbent material, packed into a cartridge or well plate, to retain either the analyte or the matrix interferences. fishersci.ca The choice of sorbent is key to a successful separation. thermofisher.com

For the purification of this compound, several SPE modes could be employed:

Reversed-Phase (RP) SPE: This is the most common mode, using a nonpolar sorbent (e.g., C18-silica). A pre-treated aqueous sample is loaded onto the conditioned cartridge. The polar matrix components are washed away with a weak solvent (e.g., water), while the less polar chromone is retained. The analyte is then eluted with a stronger, less polar organic solvent like methanol or acetonitrile. thermofisher.com

Normal-Phase (NP) SPE: This mode uses a polar sorbent (e.g., silica (B1680970), diol). The sample is loaded in a nonpolar solvent. The polar analyte is retained on the sorbent while nonpolar interferences are washed away. A more polar solvent is then used to elute the target chromone. thermofisher.com

Ion-Exchange SPE: This method separates compounds based on charge. Since this compound has acidic phenolic hydroxyl groups, it could be retained on an anion-exchange sorbent at a pH where the hydroxyls are deprotonated.

SPE offers advantages over LLE, including higher analyte recovery, reduced solvent consumption, and easier automation. fishersci.ca

Protein Precipitation (PP)

When analyzing 2-(2-phenylethyl)chromones in biological fluids like plasma or serum, the high concentration of proteins can interfere with analysis and damage analytical columns. Protein Precipitation (PP) is a simple and rapid method to remove the bulk of these proteins. nih.gov The technique involves adding a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing them to be separated by centrifugation. nih.gov

Common precipitating agents include:

Organic Solvents: Acetonitrile is widely used. Typically, three parts of cold acetonitrile are added to one part of plasma. The mixture is vortexed and then centrifuged, leaving the analyte in the supernatant, which can be directly injected or further processed. nih.gov

Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are also effective protein precipitants. nih.gov